molecular formula C8H17NO2Si B13413698 L-Proline Trimethylsilyl Ester

L-Proline Trimethylsilyl Ester

Cat. No.: B13413698
M. Wt: 187.31 g/mol
InChI Key: ZHHOUXSQMHJPRA-ZETCQYMHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Proline Trimethylsilyl Ester can be synthesized through the esterification of L-proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

L-Proline Trimethylsilyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Proline Trimethylsilyl Ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent in gas chromatography.

    Biology: Employed in the study of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential role in drug development and as a building block for peptide synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Proline Trimethylsilyl Ester involves its ability to act as a protecting group for the carboxyl group of L-proline. This protection allows for selective reactions at other functional groups without interference from the carboxyl group. The trimethylsilyl group can be easily removed under mild conditions, regenerating the free carboxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline Trimethylsilyl Ester is unique due to its increased volatility and stability, making it particularly useful in gas chromatography and other analytical techniques. The trimethylsilyl group also provides steric protection, allowing for selective reactions and easy removal under mild conditions .

Properties

Molecular Formula

C8H17NO2Si

Molecular Weight

187.31 g/mol

IUPAC Name

trimethylsilyl (2S)-pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

ZHHOUXSQMHJPRA-ZETCQYMHSA-N

Isomeric SMILES

C[Si](C)(C)OC(=O)[C@@H]1CCCN1

Canonical SMILES

C[Si](C)(C)OC(=O)C1CCCN1

Origin of Product

United States

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